molecular formula C22H22N4O3S B12014376 (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 609794-92-5

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12014376
CAS No.: 609794-92-5
M. Wt: 422.5 g/mol
InChI Key: BKGIAMKHJXOTAN-UYRXBGFRSA-N
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Description

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with butoxy and ethoxy groups The presence of a pyridinyl group further adds to its complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process One common method starts with the preparation of the thiazole ring, followed by the formation of the triazole ring through cyclization reactions The benzylidene group is then introduced via a condensation reaction with appropriate aldehydes The butoxy and ethoxy groups are introduced through etherification reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development. Researchers are also investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

609794-92-5

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H22N4O3S/c1-3-5-11-29-17-9-8-15(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)16-7-6-10-23-14-16/h6-10,12-14H,3-5,11H2,1-2H3/b19-13-

InChI Key

BKGIAMKHJXOTAN-UYRXBGFRSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Origin of Product

United States

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